3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
描述
This compound features a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a pyrrolidine moiety at position 2. The pyrrolidine is further functionalized with a sulfonyl-linked 1-ethyl-2-methylimidazole group. This structure combines multiple heterocycles (oxadiazole, imidazole) and a sulfonamide bridge, which may enhance metabolic stability, solubility, and target-binding affinity. The trifluoromethyl group is a common bioisostere, often improving lipophilicity and resistance to oxidative metabolism .
属性
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O3S/c1-3-20-7-10(17-8(20)2)25(22,23)21-5-4-9(6-21)11-18-12(24-19-11)13(14,15)16/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNVXHAJSUDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS Number: 2194847-45-3) is a novel organic molecule characterized by its unique structural features that include an imidazole moiety and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.4 g/mol. The presence of the trifluoromethyl group is significant, as it has been shown to enhance biological activity in various compounds by improving lipophilicity and metabolic stability .
Antimicrobial Activity
Research indicates that compounds containing imidazole and oxadiazole moieties often exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action typically involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the compound's structure affect its biological activity. The following table summarizes key findings related to SAR for similar compounds:
| Compound Structure | Biological Activity | Mechanism |
|---|---|---|
| Trifluoromethyl imidazole derivatives | Anticancer | Induction of apoptosis |
| Oxadiazole-containing compounds | Antimicrobial | Disruption of cell wall synthesis |
| Sulfonamide derivatives | Antiviral | Inhibition of viral replication |
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to the target molecule showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial properties .
- Anticancer Activity : Another investigation focused on trifluoromethyl-substituted compounds, revealing that these molecules exhibited IC50 values below 0.5 mM against various cancer cell lines, suggesting strong anticancer potential .
The proposed mechanism for the biological activity of this compound involves interaction with specific targets within microbial or cancer cells. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors essential for cellular function. Additionally, the trifluoromethyl group may enhance binding affinity due to its electron-withdrawing properties, leading to increased potency .
科学研究应用
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study synthesized a series of 2,5-disubstituted oxadiazoles that demonstrated comparable efficacy to first-line antibiotics against various bacterial strains . The presence of the imidazole and sulfonyl groups in our compound may enhance its lipophilicity and membrane permeability, facilitating greater antimicrobial action.
Anticancer Potential
The anticancer properties of oxadiazoles have been highlighted in several studies. For example, derivatives have shown efficacy against glioblastoma cell lines, with significant cytotoxic effects leading to apoptosis in cancer cells . The mechanism often involves the inhibition of critical enzymes such as thymidylate synthase, which is vital for DNA synthesis . The specific structure of our compound may contribute to its ability to target these pathways effectively.
Antioxidant Properties
Antioxidant activity is another significant application area for oxadiazole derivatives. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer effects of oxadiazole derivatives against glioblastoma cells. The synthesized compounds were evaluated for their cytotoxicity using MTT assays. Results showed that specific derivatives caused significant cell death through apoptosis pathways, with IC50 values comparable to established chemotherapeutics .
Case Study 3: Antioxidant Activity
Research involving the synthesis of 1,3,4-oxadiazole derivatives revealed substantial antioxidant activity measured by DPPH radical scavenging assays. The presence of trifluoromethyl groups was noted to enhance this activity further .
相似化合物的比较
Core Heterocyclic Frameworks
The target compound shares a 1,2,4-oxadiazole core with analogs such as:
- 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid (): Features a pyridine-linked imidazole-carboxylic acid and a propyl-substituted oxadiazole.
- 1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid (): Similar to the above but with an ethyl group on the oxadiazole.
Key Differences :
Substituent Effects on Physicochemical Properties
*LogP estimated using fragment-based methods.
常见问题
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step heterocyclic coupling. A general approach includes:
- Sulfonylation : React 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate .
- Oxadiazole Formation : Use 5-(trifluoromethyl)-1,2,4-oxadiazole precursors, coupling via nucleophilic substitution or cyclization reactions. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) to improve yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (60–80% ethyl acetate) resolves polar byproducts.
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and adjust stoichiometry (1:1.1 molar ratio of sulfonamide to oxadiazole precursor) to minimize unreacted starting materials .
Q. How should researchers characterize the compound’s purity and structural integrity?
Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) confirms ≥95% purity. Compare retention times with standards .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include sulfonyl group (δ 3.2–3.5 ppm for SO₂-CH₂), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and oxadiazole protons (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirm sulfonamide (1330–1350 cm⁻¹ for S=O) and oxadiazole (1600–1650 cm⁻¹ for C=N) .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s antimicrobial activity and resolving contradictory data?
In Vitro Assays :
- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Address discrepancies by:
-
Controlling solvent effects (DMSO ≤1% v/v) to avoid false negatives .
- Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects. Combine with membrane permeability assays (propidium iodide uptake) .
Data Interpretation : Cross-validate with molecular docking (e.g., against bacterial enoyl-ACP reductase, PDB: 3FR8) to correlate activity with binding affinity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular Docking Protocol :
- Target Selection : Prioritize enzymes with sulfonamide/oxadiazole-binding pockets (e.g., fungal 14-α-demethylase, PDB: 3LD6) .
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to cover active sites (e.g., 25 × 25 × 25 ų for 3LD6) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å). Adjust protonation states (e.g., imidazole ring at pH 7.4) for accuracy .
Output Analysis : Focus on hydrogen bonds (e.g., between sulfonyl oxygen and Arg98 in 3LD6) and hydrophobic interactions (trifluoromethyl with Leu321) .
Q. What are the challenges in assessing metabolic stability, and how can they be addressed?
In Vitro Metabolism :
- Liver Microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites. Key instability points:
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